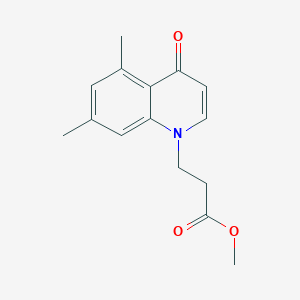

Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate

Beschreibung

Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate is a quinolin-4-one derivative characterized by a 1,4-quinolinone core substituted with methyl groups at positions 5 and 7. Quinolin-4-one derivatives are widely studied for their biological activities, including antimicrobial and anticancer effects, though specific applications for this compound require further investigation.

Eigenschaften

Molekularformel |

C15H17NO3 |

|---|---|

Molekulargewicht |

259.30 g/mol |

IUPAC-Name |

methyl 3-(5,7-dimethyl-4-oxoquinolin-1-yl)propanoate |

InChI |

InChI=1S/C15H17NO3/c1-10-8-11(2)15-12(9-10)16(6-4-13(15)17)7-5-14(18)19-3/h4,6,8-9H,5,7H2,1-3H3 |

InChI-Schlüssel |

VPTDMLCKUPGKKU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=O)C=CN(C2=C1)CCC(=O)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Methyl Groups: The methyl groups at positions 5 and 7 can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the Ester Group: The ester group can be introduced by reacting the quinoline derivative with methyl propanoate in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nucleophile-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving quinoline derivatives.

Medicine: Potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The quinoline core is known to intercalate with DNA, inhibiting the replication of cancer cells or microorganisms.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects:

This contrasts with the chloro and methoxy substituents in analogs, which are electron-withdrawing (Cl) or electron-donating (OCH₃) but may alter resonance stabilization . The chloro group’s electronegativity in analogs could increase reactivity in nucleophilic substitution reactions compared to the methyl groups in the target compound.

The 6-chloro analog () has a lower molecular weight (265.69 g/mol) than the 7-chloro-6-methoxy analog (295.72 g/mol), suggesting higher solubility in aqueous media .

Synthetic Accessibility :

- The discontinuation of the 7-chloro-6-methoxy analog () may reflect challenges in synthesis or stability, whereas methyl-substituted derivatives like the target compound could offer simpler synthetic routes.

Research Findings and Implications

- Biological Activity: Chloro-substituted quinolinones often exhibit enhanced antimicrobial activity due to increased electrophilicity. Methyl groups, however, might favor interactions with hydrophobic enzyme pockets .

- Stability : Methyl groups could improve metabolic stability compared to halogenated analogs, which may undergo dehalogenation in vivo.

Biologische Aktivität

Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various studies and findings related to the biological activity of this compound, providing a comprehensive overview.

- Chemical Name : Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate

- CAS Number : 1279202-04-8

- Molecular Formula : C14H15N1O3

- Molecular Weight : 245.28 g/mol

Antimicrobial Activity

Several studies have indicated that methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer potential of methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in melanoma and breast cancer cell lines.

Case Study: Apoptosis Induction

A study conducted on melanoma cells reported that treatment with this compound led to a significant increase in apoptotic cell death compared to untreated controls. The mechanism was linked to the activation of caspase pathways.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Melanoma | 25 | Induces apoptosis |

| Breast Cancer | 30 | Induces apoptosis |

The biological activity of methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate is believed to stem from its interaction with specific molecular targets within cells. The compound may function by:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cellular proliferation.

- Modulation of Signaling Pathways : The compound could alter signaling pathways associated with cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.